- Preparation of pyridonaphthyridine derivatives as PI3K and mTOR inhibitors, World Intellectual Property Organization, , ,
Cas no 918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)

918524-63-7 structure
Nome do Produto:1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
N.o CAS:918524-63-7
MF:C16H26BN3O2
MW:303.207543849945
MDL:MFCD07437995
CID:857863
PubChem ID:2769618
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
- 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine HCl
- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine
- 2-(4-Methyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester
- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
- 2-(4-Methylpiperazino)pyridine-5-boronic acid pinacol ester
- 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid
- [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaboralan-2-YL)Pyridine-2-YL]Piperazine
- 6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester
- 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)
- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]piperazine
- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
- SY025292
- 918524-63-7
- F30007
- M3116
- MFCD07437995
- AS-2719
- KVQXFNGVIIPCSX-UHFFFAOYSA-N
- 1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- SCHEMBL578540
- AB41978
- (6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- DTXSID50377794
- DB-079186
- AC-30411
- EN300-6498049
- YSZC369
- 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
- J-506075
- AKOS015960103
- 2-(4-methylpiperazine-1-yl)pyridine-5-boronic acid pinacol ester
- EX-A3896
- CS-W007050
- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester, AldrichCPR
-
- MDL: MFCD07437995
- Inchi: 1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
- Chave InChI: KVQXFNGVIIPCSX-UHFFFAOYSA-N
- SMILES: N1C(N2CCN(C)CC2)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1
Propriedades Computadas
- Massa Exacta: 303.2118072 g/mol
- Massa monoisotópica: 303.2118072 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 2
- Complexidade: 381
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Peso Molecular: 303.2
- Superfície polar topológica: 37.8
Propriedades Experimentais
- Ponto de Fusão: 123.0 to 127.0 deg-C
- Ponto de ebulição: 435.2±45.0℃ at 760mmHg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Informações de segurança
-
Símbolo:
- Pedir:warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Código da categoria de perigo: 22-34
- Instrução de Segurança: 22-26-36/37/39-45
-
Identificação dos materiais perigosos:
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A554188-250mg |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
918524-63-7 | 97% | 250mg |
$10.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064900-250mg |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
918524-63-7 | 98% | 250mg |
¥81.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0940-25G |
1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
918524-63-7 | 95% | 25g |
¥ 3,300.00 | 2023-04-13 | |
Chemenu | CM136088-25g |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine |
918524-63-7 | 95%+ | 25g |
$312 | 2024-07-20 | |
TRC | M329005-50mg |
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine |
918524-63-7 | 50mg |
$ 133.00 | 2023-04-17 | ||
Key Organics Ltd | AS-2719-0.5G |
1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
918524-63-7 | >95% | 0.5g |
£47.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1293069-250mg |
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine |
918524-63-7 | 95% | 250mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | D912484-25g |
6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester |
918524-63-7 | 97% | 25g |
$195 | 2024-07-20 | |
Key Organics Ltd | AS-2719-5G |
1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
918524-63-7 | >95% | 5g |
£187.00 | 2025-02-08 | |
AK Scientific | AMTB750-5g |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
918524-63-7 | 98% (GC) | 5g |
$170 | 2025-02-18 |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 90 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, rt → 80 °C
Referência
- Preparation of heterocycles as antitumor agents, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinaseBioorganic & Medicinal Chemistry, 2010, 18(12), 4351-4362,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
Referência
- Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 22 h, rt
1.2 -78 °C; -78 °C → rt; 22 h, rt
Referência
- Preparation of thiazolidine derivatives as Pim inhibitors, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Referência
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, rt → 80 °C; cooled
Referência
- Preparation of 1,4-benzodiazepinone compounds and their use in treating cancer, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of bicyclic aromatic compounds as inhibitors of mitogen-activated protein kinase-activated protein kinase-2, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referência
- EZH2 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
Referência
- The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative AgentsJournal of Medicinal Chemistry, 2013, 56(15), 6069-6087,
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials
- Bis(pinacolato)diborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preparation Products
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Literatura Relacionada
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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4. Book reviews
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:918524-63-7)1-METHYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORALAN-2-YL)PYRIDINE-2-YL]PIPERAZINE

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:918524-63-7)1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Pureza:99%
Quantidade:25g
Preço ($):162.0